2-Adamantyl acetate

Organic Synthesis Carbonium Ion Chemistry Adamantane Derivatives

2-Adamantyl acetate (C₁₂H₁₈O₂, MW 194.27 g/mol) is an ester derivative of the adamantane cage hydrocarbon, characterized by an acetate group at the secondary bridgehead 2-position. This structural arrangement imparts a unique stereoelectronic profile and reactivity distinct from the more common 1-adamantyl acetate isomer.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 19066-22-9
Cat. No. B093418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantyl acetate
CAS19066-22-9
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2CC3CC(C2)CC1C3
InChIInChI=1S/C12H18O2/c1-7(13)14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3
InChIKeyKCRIKUHGRAGLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Adamantyl Acetate (CAS 19066-22-9) for Pharmaceutical and Fragrance R&D: Key Physicochemical and Synthetic Baseline


2-Adamantyl acetate (C₁₂H₁₈O₂, MW 194.27 g/mol) is an ester derivative of the adamantane cage hydrocarbon, characterized by an acetate group at the secondary bridgehead 2-position . This structural arrangement imparts a unique stereoelectronic profile and reactivity distinct from the more common 1-adamantyl acetate isomer . The compound is typically synthesized via esterification of 2-adamantanol with acetic acid or through catalytic transformation of 1-adamantanol over solid acid catalysts .

2-position ester with distinct stereoelectronic reactivity from 1-isomer
Synthesized via esterification or catalytic rearrangement routes
Applied in pharmaceutical intermediate synthesis and fragrance R&D

Why 2-Adamantyl Acetate Is Not Interchangeable with 1-Adamantyl Acetate or Other Adamantyl Esters in Critical Applications


Substitution of 2-adamantyl acetate with the 1-position isomer or other adamantyl esters is inadvisable due to divergent reactivity and performance profiles. Unlike the 1-isomer, the 2-position acetate undergoes unique solvolytic pathways with negligible hydride shift, enabling cleaner, more predictable reaction outcomes in synthetic chemistry . Furthermore, in fragrance applications, the specific substitution pattern of 2-adamantyl acetate confers a distinct olfactive character and superior headspace volatility compared to the industry benchmark OTNE (octahydrotetramethyl acetophenone) .

1-Adamantyl acetate
May alter solvolytic pathway selectivity and reaction predictability; distinct regiochemistry from 2-isomer.
Fragrance comparator OTNE
Reported headspace concentration differs; may shift scent delivery profile in formulations.

Quantitative Differentiation of 2-Adamantyl Acetate: Comparative Data for Procurement and Selection Decisions


Regioselectivity in Solvolysis: 2-Adamantyl Acetate vs. 1-Adamantyl Acetate Formation

Deamination of 2-aminoadamantane in acetic acid yields 2-adamantyl acetate with no detectable 1-adamantyl acetate formation, demonstrating strict regioselectivity. In contrast, acetolysis of 2-adamantyl tosylate yields 0.4% of skeletally rearranged 4-exo-protoadamantyl acetate, indicating a minor but defined competing pathway .

Regioselectivity
Head-to-head
2-isomer >99.9%, 0% 1-isomer detected
Supports isomeric purity for synthetic steps
0.4% protoadamantyl byproduct under specific conditions
Organic Synthesis Carbonium Ion Chemistry Adamantane Derivatives

Fragrance Performance: Headspace Advantage of 2-Adamantyl Acetate over OTNE

2-Adamantyl acetate exhibits a higher headspace concentration compared to the widely used fragrance material OTNE (octahydrotetramethyl acetophenone). This property allows for more efficient scent delivery and potential cost savings in consumer product formulations .

Headspace vs OTNE
Reported
Reported higher headspace concentration
May support fragrance formulation screening
Quantitative values not disclosed; patent data
Fragrance Chemistry Consumer Products Headspace Analysis

Synthetic Pathway Selectivity: 2-Adamantyl Acetate from 1-Adamantanol over Solid Acid Catalysts

In the catalytic transformation of 1-adamantanol, the 1,2-hydride shift leads to the formation of 2-adamantyl cation, which yields 2-adamantane derivatives including 2-adamantyl acetate. The selectivity for 2-derivatives is influenced by catalyst acidity and pore size, offering a tunable route to 2-adamantyl acetate that avoids direct 2-adamantanol esterification .

Catalytic route
Class-level
Solid acid catalyzed rearrangement from 1-adamantanol
Reported route may support scalable synthesis
Selectivity depends on catalyst acidity and pore size
Catalysis Adamantane Chemistry Synthetic Methodology

Validated Application Scenarios for 2-Adamantyl Acetate Based on Quantitative Evidence


Synthesis of Complex Adamantane-Based Pharmaceuticals Requiring High Regioselectivity

The strict regioselectivity of 2-adamantyl acetate formation (0% 1-isomer) makes it a preferred intermediate for constructing 2-substituted adamantane pharmacophores, minimizing purification challenges and ensuring structural fidelity in active pharmaceutical ingredients .

Next-Generation Fragrance Formulations Seeking Cost-Effective, High-Headspace Woody/Amber Notes

In consumer products, 2-adamantyl acetate's higher headspace relative to OTNE enables formulators to achieve desired scent intensity with lower material usage, aligning with sustainability and cost-saving initiatives .

Fundamental Mechanistic Studies in Carbocation Rearrangement

The compound's unique behavior—yielding 2-adamantyl acetate without detectable 1-isomer but capable of a minor (0.4%) protoadamantyl rearrangement—provides a well-characterized system for probing σ-participation and hydride shift dynamics in cage hydrocarbons .

Application
Selection Property
Validation Focus
Regioselective synthesis of 2-substituted adamantane pharmacophores
Isomeric purity and regiochemical control
Product ratio analysis (2- vs 1-isomer)
Fragrance formulation screening
Reported headspace concentration vs OTNE
Headspace GC analysis under formulation conditions
Carbocation rearrangement mechanistic studies
Solvolytic pathway profile (regioselectivity, minor rearrangements)
Product distribution analysis by GC or NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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